9-(4-Thiopentofuranosyl)-9h-purin-6-amine

Description

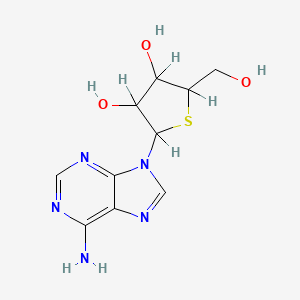

9-(4-Thiopentofuranosyl)-9h-purin-6-amine: is a compound of significant interest in the field of nucleoside analogs. This compound is structurally characterized by the presence of a thiopentofuranosyl group attached to a purine base. The incorporation of sulfur into the sugar moiety enhances its stability and alters its biological properties, making it a valuable candidate for various scientific applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGIJBMOORTVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(S3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933896 | |

| Record name | 9-(4-Thiopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15023-72-0, 15023-77-5, 15023-73-1, 2500-80-3, 2500-79-0 | |

| Record name | NSC110342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC109160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC97111 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adenosine, 4'-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC81154 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(4-Thiopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Thiopentofuranosyl)-9h-purin-6-amine typically involves the protection of the thiopentofuranosyl group followed by its attachment to the purine base. One common method involves the use of 4-methoxytrityl chloride (MMTrCl) for protection, followed by acetic anhydride in pyridine . The protected derivative is then coupled with the purine base under specific conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 9-(4-Thiopentofuranosyl)-9h-purin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom in the sugar moiety, which can participate in unique chemical transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially altering the thiopentofuranosyl group.

Substitution: Nucleophilic substitution reactions can occur at the purine base, with reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine base.

Scientific Research Applications

Chemistry: In chemistry, 9-(4-Thiopentofuranosyl)-9h-purin-6-amine is used as a building block for the synthesis of modified nucleosides and nucleotides.

Biology: In biological research, this compound is utilized in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics. Its incorporation into RNA or DNA can enhance stability and resistance to enzymatic degradation, making it valuable for the design of therapeutic oligonucleotides .

Medicine: Its modified structure can improve the pharmacokinetic properties of nucleoside analogs, leading to enhanced efficacy and reduced toxicity in antiviral and anticancer therapies .

Industry: In the industrial sector, this compound is used in the development of diagnostic tools and biosensors. Its unique chemical properties enable the design of highly sensitive and specific detection systems for various biomolecules .

Mechanism of Action

The mechanism of action of 9-(4-Thiopentofuranosyl)-9h-purin-6-amine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The sulfur atom in the sugar moiety enhances the stability of the nucleoside, making it resistant to enzymatic degradation. This stability allows the compound to effectively inhibit DNA or RNA synthesis, leading to the disruption of cellular replication and transcription processes .

Molecular Targets and Pathways: The primary molecular targets of this compound are the enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases. By inhibiting these enzymes, 9-(4-Thiopentofuranosyl)-9h-purin-6-amine can effectively block the replication of viral genomes or the proliferation of cancer cells .

Comparison with Similar Compounds

4′-Thio-β-d-arabinofuranosylcytosine (T-araC): This compound is structurally similar but contains a different base. .

2-Thio-containing pyrimidines: These compounds possess a sulfur atom in the pyrimidine ring and exhibit diverse biological activities, including antioxidant, antiviral, and anticancer properties.

Uniqueness: The uniqueness of 9-(4-Thiopentofuranosyl)-9h-purin-6-amine lies in its specific structural modifications, which confer enhanced stability and unique biological properties. Its ability to resist enzymatic degradation and effectively inhibit nucleic acid synthesis makes it a valuable compound for various scientific and medical applications .

Biological Activity

9-(4-Thiopentofuranosyl)-9H-purin-6-amine is a purine derivative notable for its unique structural features, particularly the incorporation of a thiopentofuranosyl moiety. This compound is primarily recognized for its biological activity as a nucleoside analogue, which plays a crucial role in various biochemical processes, including DNA and RNA synthesis. The presence of sulfur in its structure may enhance its reactivity and biological interactions compared to traditional purine derivatives.

Chemical Structure and Properties

The molecular formula of 9-(4-Thiopentofuranosyl)-9H-purin-6-amine is C₁₃H₁₅N₅OS, with a molecular weight of approximately 286.31 g/mol. The compound's structure includes:

- Purine Base : A fundamental component of nucleic acids.

- Thiol Group : Present in the sugar moiety, potentially enhancing biological interactions.

Biological Activity

The biological activity of 9-(4-Thiopentofuranosyl)-9H-purin-6-amine is primarily linked to its interactions with nucleic acids and enzymes. As a nucleoside analogue, it exhibits several significant properties:

- Antiviral Activity : Similar compounds have demonstrated the ability to inhibit viral replication by interfering with nucleic acid synthesis in pathogens. This suggests potential therapeutic applications in treating viral infections.

- Anticancer Potential : The compound may also exhibit anticancer properties by disrupting the proliferation of cancerous cells through similar mechanisms.

Research indicates that the thiopentofuranosyl moiety enhances binding affinity to biological targets, including enzymes involved in nucleic acid metabolism. The compound's interaction with these targets can lead to:

- Inhibition of Viral Replication : By mimicking natural nucleosides, it can be incorporated into viral genomes, leading to dysfunctional replication.

- Modulation of Immune Responses : It may influence immune pathways, providing additional avenues for therapeutic intervention.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of 9-(4-Thiopentofuranosyl)-9H-purin-6-amine compared to related purine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 9-(4-Thiopentofuranosyl)-9H-purin-6-amine | Thiol group in sugar moiety | Antiviral, anticancer potential |

| Adenine | No sulfur, standard purine base | Essential for DNA/RNA synthesis |

| Guanine | No sulfur, standard purine base | Essential for DNA/RNA synthesis |

| Caffeine | Methylated xanthine | Stimulant effects |

| Thioinosine | Sulfur in ribose structure | Antiviral properties |

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of the biological activity of 9-(4-Thiopentofuranosyl)-9H-purin-6-amine. Key findings include:

- Synthesis Techniques : Multi-step organic reactions are employed to synthesize this compound, often involving reagents like potassium permanganate for oxidation and sodium borohydride for reduction. Purification methods such as chromatography are crucial for obtaining high-purity products.

- In Vitro Studies : Experimental evaluations have indicated that related compounds can inhibit viral replication effectively, suggesting that 9-(4-Thiopentofuranosyl)-9H-purin-6-amine may exhibit similar properties.

- Therapeutic Applications : Ongoing research aims to explore its potential as a therapeutic agent against various viral infections and cancers due to its unique structural properties that enhance stability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.